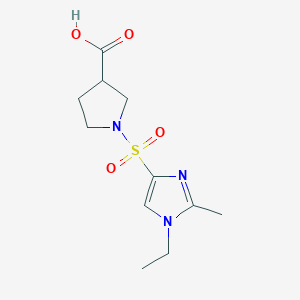
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid, also known as TSTCA, is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. TSTCA is a sulfur-containing compound that belongs to the class of thiazole-based compounds.
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid may exert its biological activities through the inhibition of enzymes or by binding to specific receptors. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to inhibit the growth of various microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in the development of various diseases, including cancer and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a valuable tool for investigating the mechanisms of various biological processes. However, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications in some research areas.
Orientations Futures
There are several future directions for the research on 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of novel materials using 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid as a building block could lead to the development of new materials with unique properties. Overall, the study of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has the potential to contribute significantly to various scientific research fields.
Méthodes De Synthèse
The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid involves the reaction of 4-chloromethylthiazole with thiophene-2-carboxylic acid in the presence of sodium sulfide. The resulting product is then treated with sulfamic acid to obtain 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid. The synthesis of 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 4-(1,3-Thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-(1,3-thiazol-4-ylmethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S3/c12-9(13)8-1-7(4-17-8)18(14,15)11-2-6-3-16-5-10-6/h1,3-5,11H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWBLWMYNFREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)NCC2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
![2-[(1-Methylpyrazol-4-yl)methylamino]pyridine-4-carbonitrile](/img/structure/B7550064.png)

![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)


![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)